![molecular formula C19H14ClN3OS3 B2823197 5-((2-chlorobenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114602-82-2](/img/structure/B2823197.png)
5-((2-chlorobenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-((2-chlorobenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” belongs to a class of compounds known as thiazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been studied for their biological activity, particularly as topoisomerase I inhibitors .
Scientific Research Applications
Antimicrobial and Anticancer Activities
Research has demonstrated that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant in vitro anti-HIV, anticancer, antibacterial, and antifungal activities (Habib, Rida, Badawey, & Fahmy, 1996). These findings highlight the potential of such compounds in developing new therapeutic agents targeting various diseases.
Herbicidal Activities
Novel fluorine-containing thiazolo[4,5-d]pyrimidin-7(6H)-ones have been synthesized and shown to exhibit significant inhibition activities against the root growth of rape and barnyard grass at a concentration of 100 mg/L (Liang, Fan, Mo, & He, 2007). This indicates their potential application in agricultural chemistry as herbicides.
Antioxidant Properties
Pyrimidine derivatives have been prepared and evaluated for their antioxidant properties, indicating that some compounds are more active in scavenging radicals compared to standard antioxidants like trolox and α-tocopherol (Akbas, Ergan, Şahin, Ekin, Çakır, & Karakuş, 2018). This suggests their possible use as antioxidant agents in pharmaceutical formulations.
Antimicrobial Agents
Thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety have been synthesized under microwave-assisted conditions and exhibited promising in vitro antimicrobial activity against a range of bacterial and fungal strains (El Azab & Abdel-Hafez, 2015). This further supports the role of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives in developing new antimicrobial therapies.
properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-6-methyl-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS3/c1-22-17(24)15-16(23(19(25)27-15)13-8-3-2-4-9-13)21-18(22)26-11-12-7-5-6-10-14(12)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKJXMRFTJGIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=S)S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

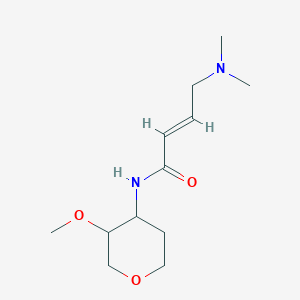
![(2E)-2-[(3-chloro-4-fluorophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2823115.png)
![8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2823117.png)
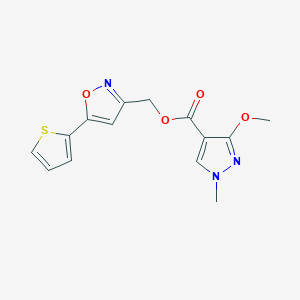
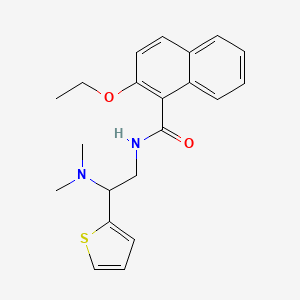
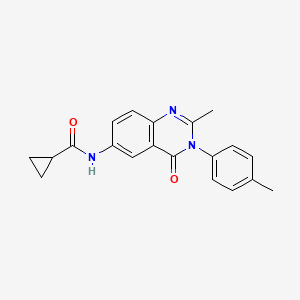
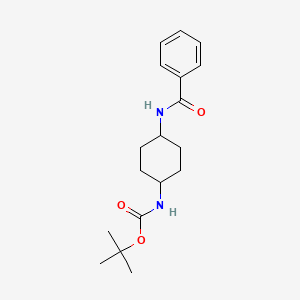
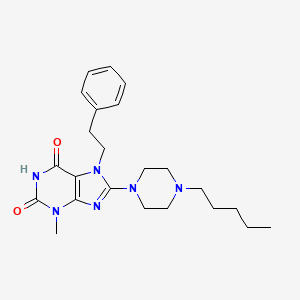
![ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2823129.png)

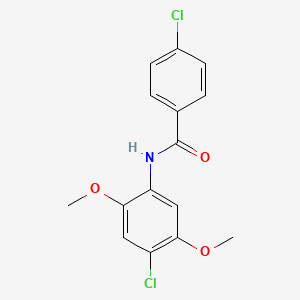
![6-[5-(2-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2823133.png)
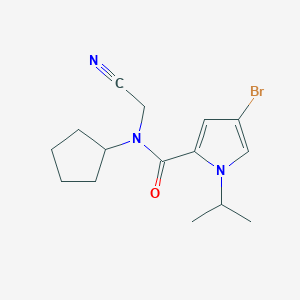
![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2823136.png)